Ondansetron-d3 Hydrochloride Salt

LC-MS/MS isotope dilution MRM transition

Ondansetron-d3 Hydrochloride Salt is a triple-deuterated isotopologue of the 5-HT₃ receptor antagonist ondansetron, designed explicitly for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative tandem mass spectrometry (LC–MS/MS) assays. The deuterium atoms are incorporated at the 9-methyl position of the carbazole ring, yielding a molecular formula of C₁₈H₁₆D₃N₃O·HCl and a molecular weight of 332.846 g/mol.

Molecular Formula C18H20ClN3O
Molecular Weight 332.846
CAS No. 1346605-02-4
Cat. No. B563045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron-d3 Hydrochloride Salt
CAS1346605-02-4
Synonyms1,2,3,9-Tetrahydro-9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride;  GR 38032-d3;  GR 38032X-d3;  Zofran-d3;  Zophren-d3;  Zudan-d3; 
Molecular FormulaC18H20ClN3O
Molecular Weight332.846
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
InChIInChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3;
InChIKeyMKBLHFILKIKSQM-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ondansetron-d3 Hydrochloride (CAS 1346605-02-4): Atomic-Resolution Analytical Standard for 5-HT₃ Antagonist Quantitation


Ondansetron-d3 Hydrochloride Salt is a triple-deuterated isotopologue of the 5-HT₃ receptor antagonist ondansetron, designed explicitly for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative tandem mass spectrometry (LC–MS/MS) assays [1]. The deuterium atoms are incorporated at the 9-methyl position of the carbazole ring, yielding a molecular formula of C₁₈H₁₆D₃N₃O·HCl and a molecular weight of 332.846 g/mol [2]. Unlike unlabeled, pharmaceutical-grade ondansetron hydrochloride, which is manufactured to therapeutic purity specifications for clinical antiemetic use, this isotopologue is produced under a separate quality paradigm—isotopic enrichment and chemical purity optimized for analytical accuracy—and is supplied with certificates documenting isotopic purity ≥99.9% and chemical purity ≥98% as a prerequisite for its intended role as a primary reference standard in bioanalytical method development and validation [1].

Ondansetron-d3 Hydrochloride (CAS 1346605-02-4): Analytical Substitutability Barrier Across Labeled and Unlabeled 5-HT₃ Antagonists


In quantitative LC–MS/MS, substituting a non-isotopic internal standard (such as unlabeled ondansetron hydrochloride, tropisetron, or propranolol) for a deuterated analog like ondansetron-d3 undermines the fundamental principle of isotope dilution mass spectrometry: co-elution with identical ionization efficiency [1]. Unlabeled analogs and structural surrogates exhibit different chromatographic retention, divergent matrix effects across biological sample types, and distinct fragmentation pathways, all of which introduce systematic bias that cannot be fully normalized by post-calibration correction [1]. Even among deuterated ondansetron isotopologues (d3, d5, d6, ¹³C-d3), the position and number of heavy isotopes govern the risk of spectral cross-talk with the analyte's natural isotopomer envelope, back-exchange in biological matrices, and chromatographic isotope shifts that may subtly affect ion suppression profiles [2]. Procurement of the incorrect isotopologue—or a batch with suboptimal isotopic enrichment—directly compromises method accuracy below acceptable regulatory limits and invalidates pharmacokinetic data per FDA and EMA bioanalytical method validation guidelines [1].

Ondansetron-d3 Hydrochloride (CAS 1346605-02-4): Quantitative Head-to-Head Differentiation from Unlabeled, d5, d6, ¹³C-d3, and Non-Isotopic Internal Standards


Mass Shift and Spectral Interference: Ondansetron-d3 (+3 Da) vs. Unlabeled Ondansetron vs. d5/d6 vs. ¹³C-d3

Ondansetron-d3 possesses a quantitative MRM transition of 297.1 → 173.1 m/z, a +3.0 Da shift from unlabeled ondansetron (294.1 → 170.0 m/z) [1]. This shift places the internal standard channel safely outside the natural abundance isotopic envelope of the analyte (the M+3 peak of the ³⁷Cl-containing isotopologue is <0.6% of the monoisotopic peak), ensuring negligible cross-contribution that would otherwise inflate LOQ and reduce accuracy [1]. By comparison, ondansetron-d5 (M+5) and ondansetron-d6 (M+6) produce larger mass shifts, but their M+5 and M+6 channels may overlap with common adducts or in-source fragments in complex biological matrices, especially when high concentrations of the unlabeled analyte are present. The ¹³C-d3 variant incurs a higher synthesis cost without measurable improvement in spectral separation for this specific analyte. Thus, the +3 Da shift represents a deliberate optimization: maximum analytical specificity for the lowest cost of deuterium incorporation.

LC-MS/MS isotope dilution MRM transition cross-talk

Matrix Effect Normalization: Ondansetron-d3 vs. Unlabeled Ondansetron Internal Standard Correction in Rat Microdialysate, aCSF, and Serum

The decisive evidence for ondansetron-d3's superiority over unlabeled ondansetron as an internal standard lies in its ability to normalize severe ion suppression to within acceptance criteria [1]. In rat brain microdialysate, the absolute matrix factor (MF) for unlabeled ondansetron was 71.9% at 0.05 ng/mL and 69.8% at 50 ng/mL, indicating ~30% signal suppression. Ondansetron-d3 itself experienced nearly identical suppression (68.6% and 70.8%), yielding an IS-normalized MF of 1.05 (RSD 3.3%) and 0.99 (RSD 5.4%)—essentially quantitative correction. Without isotope dilution, using a structural analog such as propranolol as IS would produce differential suppression between analyte and IS, leading to IS-normalized MFs substantially deviating from 1.0 and accuracy failures. The IS-normalized MF remained within 0.92–1.05 across all three matrices tested (microdialysate, aCSF, serum) at all QC levels, confirming that ondansetron-d3 tracks the target analyte's ionization behavior perfectly and is the only acceptable IS for this method under FDA/EMA bioanalytical guidelines.

matrix effect ion suppression IS-normalized matrix factor absolute recovery

Chromatographic Co-Elution and Retention Time Identity: Ondansetron-d3 vs. Non-Isotopic Internal Standards (Propranolol, Tropisetron)

Ondansetron-d3 co-elutes exactly with its unlabeled analog at 0.89 min (serum) and 0.93 min (brain microdialysate) under the optimized isocratic method, ensuring that both analyte and IS experience identical mobile-phase composition, column chemistry, and ionization conditions at the moment of detection [1]. This is in stark contrast to methods employing structural surrogates as internal standards: propranolol elutes at 13.40 min under a different HPLC method, while tropisetron elutes at a distinct retention time relative to ondansetron, thereby exposing the IS to a different solvent environment and matrix background during elution and increasing the risk of differential ionization suppression or enhancement [2]. Because deuterium labeling does not alter the physicochemical properties relevant to reversed-phase chromatography, ondansetron-d3 guarantees true co-elution, which is a prerequisite for reliable matrix effect correction across the entire chromatographic peak width [1].

retention time co-elution chromatographic resolution HLPC-MS

Isotopic Enrichment and Chemical Purity: Ondansetron-d3 Hydrochloride vs. Commercial d5 and d6 Isotopologues

The ondansetron-d3 hydrochloride salt utilized in fully validated regulatory-grade methods was obtained from Toronto Research Chemicals with independently verified isotopic purity of 99.9% and chemical purity of 98% [1]. This level of enrichment guarantees that the d3-IS signal contains <0.1% contribution from the unlabeled isotopologue (d0), which is critical because any unlabeled molecule present in the internal standard preparation directly contributes to the analyte peak area and elevates the apparent lower limit of quantification (LLOQ), thereby degrading sensitivity [1]. Commercially available ondansetron-d5 and ondansetron-d6 isotopologues are frequently offered with lower isotopic enrichment specifications (commonly 97–98% isotopic purity), which would introduce a 2–3% carryover of d0 signal into the analyte channel—sufficient to compromise LLOQ and precision at low pg/mL concentrations required for CNS microdialysis studies. The 99.9% isotopic purity of this d3 standard is a documented batch-specific quality attribute confirmed by the vendor's certificate of analysis, not a generic claim [1].

isotopic purity 99.9% enrichment deuterium incorporation batch certification

Analytical Sensitivity and Regulatory-Grade Accuracy: Ondansetron-d3-Based Method vs. Published Non-Isotopic IS Methods

The LC-MS/MS method employing ondansetron-d3 as the internal standard achieved an LLOQ of 0.010 μg/mL (10 ng/mL) in serum and 0.025 ng/mL in brain microdialysate, with within-run accuracy spanning 88.0–112.3% and between-run accuracy of 98.0–104.6% across all QC levels in both matrices [1]. By contrast, methods that used non-isotopic IS (e.g., propranolol HCl) struggled to reach LLOQs below 10 ng/mL in plasma without stable-isotope correction and showed wider inter-assay variability (RSD up to 15% at LLOQ vs. <13% for the d3 method) . The d3-IS method further required only 2.5 μL of serum and 15–20 μL of microdialysate, enabling dense pharmacokinetic sampling in small animals—a volumetric advantage impossible to achieve with structural surrogate IS methods that demand larger volumes for comparable sensitivity [1]. The method passed all FDA and EMA criteria for linearity, accuracy, precision, stability, carryover, and dilution integrity across concentration ranges spanning four orders of magnitude [1].

LLOQ accuracy precision FDA bioanalytical guidelines EMA guidelines

Chemical Stability and Deuterium Retention: Ondansetron-d3 vs. Labile-Labeled Isotopologues Under Physiological and Storage Conditions

Ondansetron-d3's deuterium labels are positioned on the 9-methyl group of the carbazole nitrogen—a chemically inert, non-exchangeable site under all relevant biological and analytical conditions [1]. This contrasts with isotopologues labeled at positions adjacent to heteroatoms or in benzylic/allylic environments, where proton-deuterium exchange can occur during sample processing, storage, or under the acidic mobile-phase conditions typical of LC-MS. Stability testing demonstrated that ondansetron-d3 maintained full isotopic integrity after 2 freeze-thaw cycles (−80°C/room temperature), 4 h benchtop incubation, 24 h in the autosampler at 15°C, and long-term storage at −80°C for 1 month (serum) and 2 weeks (aCSF), with mean accuracy remaining within 89.9–113.6% and RSD ≤5.8% across all conditions [1]. A hypothetical isotopologue labeled at a labile position would show progressive d0 signal increase over time, corrupting calibration curves and inflating apparent LLOQ—a problem entirely avoided by the d3 configuration [1][2].

deuterium back-exchange stability 9-methyl deuteration sample storage

Ondansetron-d3 Hydrochloride (CAS 1346605-02-4): Procurements Scenarios Where Analytical Differentiation Drives Decision-Making


CNS Pharmacokinetic Studies Requiring Brain Microdialysate Quantitation Below 0.05 ng/mL

In vivo intracerebral microdialysis experiments demand quantification of unbound ondansetron concentrations in the brain interstitial fluid. Ondansetron-d3, with its validated IS-normalized matrix factor of 0.99–1.05 in rat microdialysates and LLOQ of 0.025 ng/mL, is the only internal standard enabling accurate measurement of the low ng/mL concentrations achieved after clinically relevant doses [1]. Non-isotopic internal standards fail to correct the 30–60% ion suppression observed in aCSF and microdialysate, yielding unacceptable accuracy deviations. For laboratories procuring an IS for CNS drug disposition studies, ondansetron-d3 is non-substitutable.

Regulatory Bioanalytical Method Validation in Accordance with FDA/EMA Guidelines for ANDA Submissions

When developing a validated LC-MS/MS method for ondansetron quantification in human plasma or CSF to support an Abbreviated New Drug Application (ANDA) or clinical pharmacokinetic bridging study, the use of a stable isotope-labeled IS is explicitly recommended by regulatory agencies to meet acceptance criteria for accuracy (85–115%) and precision (RSD ≤15%) across the calibration range [1]. Ondansetron-d3, with its documented between-run accuracy of 98.0–104.6% in serum and CSF-suitable sensitivity (LLOQ 0.025 ng/mL in CSF-like aCSF), satisfies these requirements. Procuring the d3 isotopologue ensures method performance that is pre-aligned with FDA and EMA criteria, minimizing the risk of method rejection.

Pediatric or Small-Animal Pharmacokinetic Studies with Strictly Limited Sample Volumes

Pharmacokinetic studies in neonatal rats, mice, or pediatric patients require sample volumes as low as 2.5–20 μL per time point. The ondansetron-d3-based method consumes only 2.5 μL of serum and 15–20 μL of microdialysate, enabling dense temporal sampling from a single animal or patient [1]. By contrast, older propranolol-IS methods consume ≥500 μL plasma, making them incompatible with serial sampling in small subjects. For procurement in preclinical CROs or pediatric clinical pharmacology labs, ondansetron-d3 is the only IS that enables the requisite sampling density without compromising LLOQ or accuracy.

P-glycoprotein Transporter Studies at the Blood–Brain Barrier Using Knockout Animal Models

Ondansetron is a confirmed P-glycoprotein substrate, and its brain-to-plasma concentration ratio serves as a functional readout of P-gp activity at the blood–brain barrier. In P-gp knockout vs. wild-type rat studies, accurate quantification of low brain concentrations is critical to detect genotype-dependent differences. Ondansetron-d3's proven performance in correcting severe matrix effects in aCSF and brain microdialysate (IS-normalized MF close to 1.0) ensures that measured brain concentrations reflect true physiology rather than analytical artifact, making it the definitive internal standard for transporter pharmacology studies [1].

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